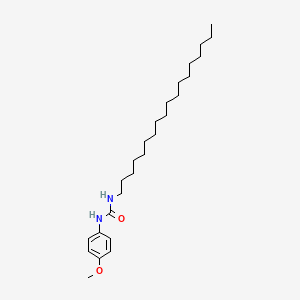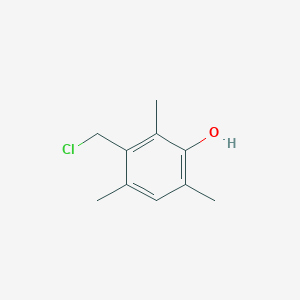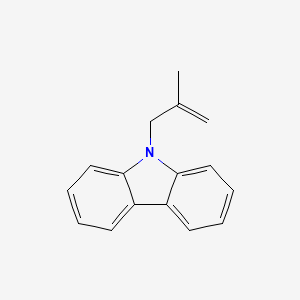
9-(2-Methyl-2-propenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methyl-2-propenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methyl-2-propenyl)-9H-carbazole typically involves the alkylation of carbazole with 2-methyl-2-propenyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
9-(2-Methyl-2-propenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-carboxaldehyde.
Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Carbazole-9-carboxaldehyde
Reduction: Various this compound derivatives
Substitution: Substituted carbazole compounds with different functional groups
科学研究应用
9-(2-Methyl-2-propenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 9-(2-Methyl-2-propenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound of 9-(2-Methyl-2-propenyl)-9H-carbazole, known for its wide range of applications.
9-Ethylcarbazole: A similar compound with an ethyl group instead of a 2-methyl-2-propenyl group.
9-Phenylcarbazole: Another derivative with a phenyl group attached to the carbazole ring.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
属性
分子式 |
C16H15N |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
9-(2-methylprop-2-enyl)carbazole |
InChI |
InChI=1S/C16H15N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,1,11H2,2H3 |
InChI 键 |
RLTXZVBHLQGIFF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)


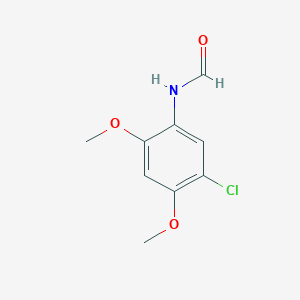

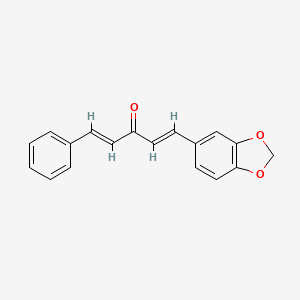
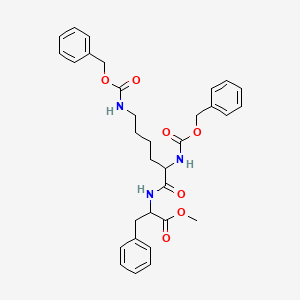
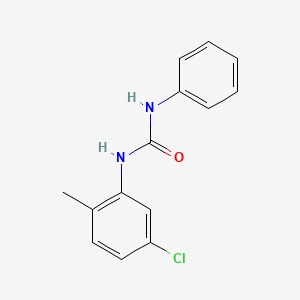
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
